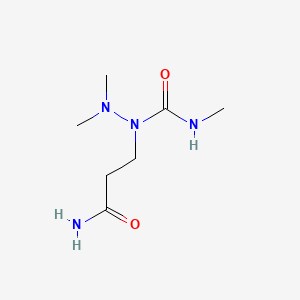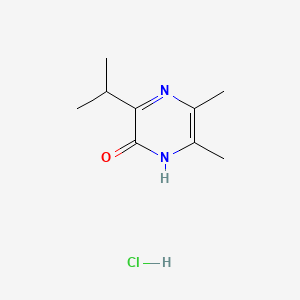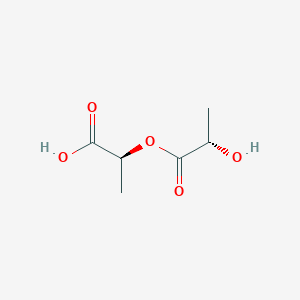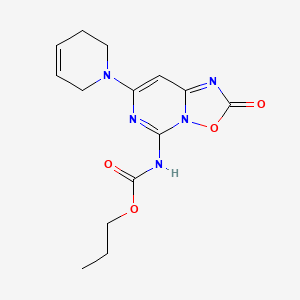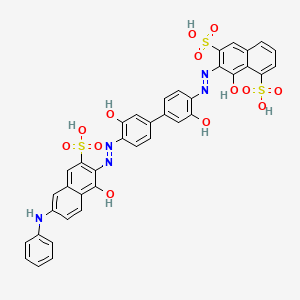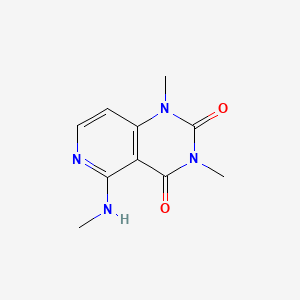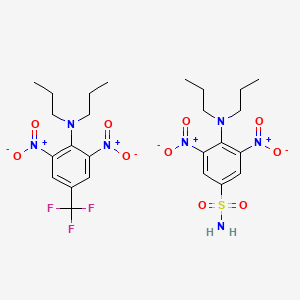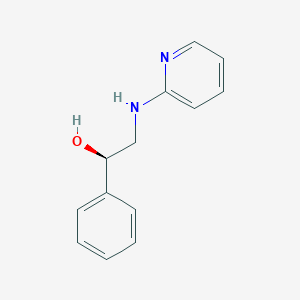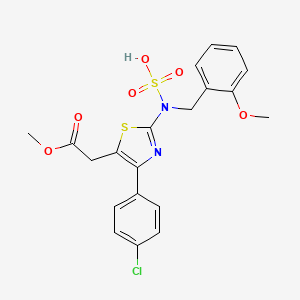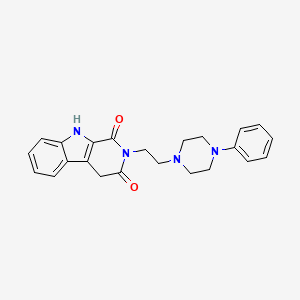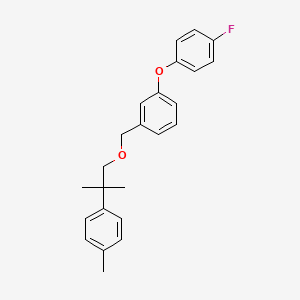
Acetic acid, ((1,1'-biphenyl)-4-yloxy)-, 2-(((4-methylphenyl)amino)thioxomethyl)hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid, ((1,1’-biphenyl)-4-yloxy)-, 2-(((4-methylphenyl)amino)thioxomethyl)hydrazide is a complex organic compound with a unique structure that combines biphenyl, acetic acid, and hydrazide functionalities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((1,1’-biphenyl)-4-yloxy)-, 2-(((4-methylphenyl)amino)thioxomethyl)hydrazide typically involves multiple steps. One common method includes the reaction of 4-biphenylol with acetic anhydride to form the acetic acid derivative. This intermediate is then reacted with 4-methylphenyl isothiocyanate to introduce the thioxomethyl group. Finally, the hydrazide functionality is introduced through the reaction with hydrazine hydrate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
化学反応の分析
Types of Reactions
Acetic acid, ((1,1’-biphenyl)-4-yloxy)-, 2-(((4-methylphenyl)amino)thioxomethyl)hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxomethyl group to a thiol or thioether.
Substitution: The biphenyl and acetic acid moieties can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted biphenyl derivatives.
科学的研究の応用
Acetic acid, ((1,1’-biphenyl)-4-yloxy)-, 2-(((4-methylphenyl)amino)thioxomethyl)hydrazide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.
作用機序
The mechanism of action of acetic acid, ((1,1’-biphenyl)-4-yloxy)-, 2-(((4-methylphenyl)amino)thioxomethyl)hydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by forming stable complexes. The thioxomethyl group plays a crucial role in these interactions, often forming covalent bonds with active site residues. Additionally, the biphenyl moiety can engage in π-π stacking interactions with aromatic amino acids in proteins.
類似化合物との比較
Similar Compounds
- Acetic acid, ((1,1’-biphenyl)-4-yloxy)-, 2-(((4-chlorophenyl)amino)thioxomethyl)hydrazide
- Acetic acid, ((1,1’-biphenyl)-4-yloxy)-, 2-(((4-nitrophenyl)amino)thioxomethyl)hydrazide
Uniqueness
The uniqueness of acetic acid, ((1,1’-biphenyl)-4-yloxy)-, 2-(((4-methylphenyl)amino)thioxomethyl)hydrazide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the 4-methylphenyl group enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets.
特性
CAS番号 |
126006-78-8 |
|---|---|
分子式 |
C22H21N3O2S |
分子量 |
391.5 g/mol |
IUPAC名 |
1-(4-methylphenyl)-3-[[2-(4-phenylphenoxy)acetyl]amino]thiourea |
InChI |
InChI=1S/C22H21N3O2S/c1-16-7-11-19(12-8-16)23-22(28)25-24-21(26)15-27-20-13-9-18(10-14-20)17-5-3-2-4-6-17/h2-14H,15H2,1H3,(H,24,26)(H2,23,25,28) |
InChIキー |
NJGNDFIUBDTNOX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)NC(=S)NNC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


